N-(2,3-Dimethylphenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide
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Overview
Description
N-(2,3-Dimethylphenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazine ring, a sulfanyl group, and multiple aromatic rings, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethylphenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbonyl compounds, under acidic or basic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides as reagents.
Coupling with Aromatic Rings: The final steps involve coupling reactions to attach the aromatic rings, which can be achieved through various methods such as Suzuki coupling or direct arylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethylphenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the triazine ring can be reduced to alcohols or amines.
Substitution: Aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-Dimethylphenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazine ring and sulfanyl group are likely involved in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,3-Dimethylphenyl)-2-{[6-(5-methyl-2-aminophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide
- **N-(2,3-Dimethylphenyl)-2-{[6-(5-methyl-2-hydroxyphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide
Uniqueness
N-(2,3-Dimethylphenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide is unique due to its specific combination of functional groups and structural features
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more
Properties
Molecular Formula |
C24H27N5O3S |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[6-[5-methyl-2-(propanoylamino)phenyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C24H27N5O3S/c1-6-20(30)25-19-11-10-13(2)12-17(19)21-23(32)27-24(29-28-21)33-16(5)22(31)26-18-9-7-8-14(3)15(18)4/h7-12,16H,6H2,1-5H3,(H,25,30)(H,26,31)(H,27,29,32) |
InChI Key |
PEXHKLMMTQDWQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)C)C2=NN=C(NC2=O)SC(C)C(=O)NC3=CC=CC(=C3C)C |
Origin of Product |
United States |
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